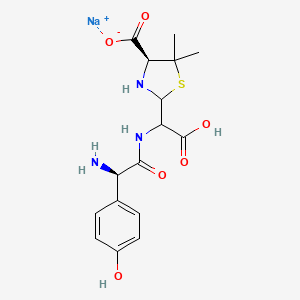

Amoxicillin Impurity D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Amoxicillin Impurity D typically involves the degradation of amoxicillin under specific conditions. One common method involves the hydrolysis of amoxicillin in the presence of water, leading to the opening of the β-lactam ring and formation of the impurity . This process can be accelerated by acidic or basic conditions, with the reaction being carried out at elevated temperatures to increase the rate of hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound is often a byproduct of the manufacturing process of amoxicillin. The impurity can be isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) . The control of this impurity is crucial to ensure the quality and safety of the final pharmaceutical product.

Análisis De Reacciones Químicas

Types of Reactions

Amoxicillin Impurity D undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinone derivatives from oxidation and reduced forms from reduction reactions .

Aplicaciones Científicas De Investigación

Chemical Analysis

Reference Standard in Quality Control

Amoxicillin Impurity D is widely used as a reference standard in the analysis of amoxicillin formulations. Its presence is crucial for ensuring the purity and quality of pharmaceutical products containing amoxicillin. The compound serves as a benchmark for chromatographic methods such as High-Performance Liquid Chromatography (HPLC), enabling the detection and quantification of impurities in drug formulations .

Detection Methods

Recent advancements have improved methods for detecting impurities in amoxicillin granules. For instance, HPLC techniques employing tetrabutylammonium hydroxide have enhanced separation efficiency, allowing simultaneous detection of multiple impurities, including this compound . This method is vital for maintaining stringent quality control standards in pharmaceutical manufacturing.

Biological Research

Studying Biological Activity

Research into this compound extends to its potential biological activity. Investigating how this impurity interacts with biological systems can provide insights into its effects on the efficacy of amoxicillin itself. Understanding these interactions is essential for assessing the overall safety and effectiveness of antibiotic treatments.

Pharmaceutical Development

Stability Studies

this compound plays a significant role in stability studies of amoxicillin formulations. Understanding the degradation pathways of amoxicillin helps in developing stable pharmaceutical products. Research indicates that the formation of impurities like this compound can impact drug stability, necessitating further investigation into optimal storage conditions and formulation strategies .

Quality Control Processes

In the pharmaceutical industry, monitoring levels of impurities is critical for compliance with regulatory standards. The presence of this compound is closely monitored during the production process to ensure that final products meet safety and efficacy requirements. This monitoring protects consumers from potential adverse effects associated with high impurity levels .

Data Tables

The following tables summarize key findings related to this compound:

Case Study 1: HPLC Method Development

A study developed an HPLC method that successfully detected various impurities in amoxicillin samples, including this compound. The method demonstrated high sensitivity, allowing detection levels down to 0.01%, which is crucial for ensuring drug safety .

Case Study 2: Stability Testing

Research conducted on the stability of amoxicillin formulations revealed that environmental factors significantly affect the formation of impurities like this compound. The study emphasized the need for rigorous stability testing protocols to mitigate risks associated with degraded products .

Mecanismo De Acción

Amoxicillin Impurity D exerts its effects by interacting with various molecular targets and pathways. The compound is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), similar to amoxicillin . This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of bacterial cells .

Comparación Con Compuestos Similares

Amoxicillin Impurity D can be compared with other related compounds, such as:

Amoxicillin Impurity A: Another degradation product of amoxicillin, differing in its chemical structure and degradation pathway.

Amoxicillin Impurity B: A related compound with distinct chemical properties and formation conditions.

Amoxicillin Impurity C: Similar to Impurity D but with variations in its molecular structure and reactivity.

Conclusion

This compound is a significant compound in the field of pharmaceutical research and quality control. Its synthesis, chemical reactions, and applications are crucial for ensuring the safety and efficacy of amoxicillin formulations. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into the stability and degradation of amoxicillin.

Actividad Biológica

Amoxicillin Impurity D, also known as (4S)-2-{(2R)-2-amino-2-(4-hydroxyphenyl)acetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid ammonium salt, is a degradation product of amoxicillin. Understanding its biological activity is crucial for evaluating the overall safety and efficacy of amoxicillin formulations. This article delves into the biological properties, synthesis, mechanisms of action, and relevant research findings associated with this compound.

This compound can be synthesized through hydrolysis of amoxicillin under specific conditions, leading to the opening of the β-lactam ring. The typical synthetic route involves:

- Hydrolysis : Conducted in aqueous solutions at controlled pH levels.

- Chromatographic Purification : High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the impurity from amoxicillin formulations .

This compound shares a similar mechanism of action with amoxicillin, primarily functioning as an inhibitor of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to bacterial lysis and death, making it bactericidal in nature .

Antimicrobial Efficacy

Research indicates that this compound retains some antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its efficacy, however, may differ from that of amoxicillin due to variations in chemical structure. Studies have shown that while it can inhibit bacterial growth, the potency is generally lower than that of its parent compound .

Pharmacokinetic Profile

The pharmacokinetics of this compound have not been extensively studied; however, it is hypothesized to exhibit similar absorption and distribution characteristics as amoxicillin. This includes rapid absorption post-administration and significant tissue diffusion, although specific data on its half-life and elimination pathways remain limited .

Case Studies and Experimental Data

- Study on Synthesis and Characterization : A study conducted on the synthesis of various impurities, including this compound, utilized techniques such as FTIR and NMR for characterization. Results indicated that impurities could affect the overall stability and efficacy of amoxicillin formulations .

- Pharmacodynamic Analysis : A pharmacodynamic study involving amoxicillin showed that impurities like this compound could influence therapeutic outcomes in clinical settings. The analysis focused on T > MIC (Time above Minimum Inhibitory Concentration) values, suggesting that impurities may alter expected treatment responses .

- Quality Control Applications : In pharmaceutical quality control, this compound serves as a reference standard to monitor impurity levels in commercial amoxicillin products. This ensures compliance with safety regulations and helps maintain drug efficacy .

Comparative Analysis with Other Impurities

The following table summarizes key differences between this compound and other related impurities:

| Impurity | Chemical Structure | Biological Activity | Synthesis Method |

|---|---|---|---|

| Amoxicillin Impurity A | Similar β-lactam structure | Moderate antibacterial activity | Hydrolysis under acidic conditions |

| Amoxicillin Impurity B | Different side chain modifications | Lower potency compared to amoxicillin | Enzymatic degradation |

| Amoxicillin Impurity C | Variations in thiazolidine ring | Comparable activity to Impurity D | Hydrolysis at elevated temperatures |

| This compound | Unique thiazolidine structure | Retains some antimicrobial properties | Hydrolysis at controlled pH |

Propiedades

Número CAS |

68728-47-2 |

|---|---|

Fórmula molecular |

C16H20N3NaO6S |

Peso molecular |

405.4 g/mol |

Nombre IUPAC |

sodium;2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);/q;+1/p-1 |

Clave InChI |

OWFQIGGKWCUTRP-UHFFFAOYSA-M |

SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

SMILES canónico |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Amoxicillin USP RC D ; Amoxicillin Penicilloic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.